Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Overview
Description
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is part of the organoheterocyclic compounds class, specifically the imidazopyridines .
Synthesis Analysis
The synthesis of “Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” and similar compounds has been achieved through a chemodivergent process . This process involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is C9H7BrN2O2 . Its InChI Key is VFFFBWRUZMAHFS-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=CC2=NC=C(Br)N2C=C1 .Chemical Reactions Analysis
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” can undergo various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP was added . The cyclization to form imidazopyridines was promoted by further bromination .Physical And Chemical Properties Analysis
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” appears as white crystals or powder . It has a melting point range of 156.5-165.5°C . The compound is stable under recommended storage conditions and is incompatible with oxidizing agents .Scientific Research Applications
1. Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines, employing ionic liquids like 1-butyl-3-methylimidazolium bromide for enhanced yields. This process simplifies the workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
2. Formation of Imidazo-fused Nitrogen-Heterocycles
The compound reacts with 2-aminopyridines to form imidazo[1,2-a]pyridine derivatives. These reactions are crucial for creating various imidazo-fused nitrogen-heterocycles, which have potential applications in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).
3. Use in Palladium-Catalyzed Suzuki–Miyaura Borylation
This compound is significant in the palladium-catalyzed Suzuki–Miyaura borylation reactions, a key method in the pharmaceutical industry for API-based synthesis. It plays a role in the formation of active agents, particularly in creating dimerization products used in anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
4. Microwave-Assisted Synthesis of Imidazoheterocycles
It's also used in microwave-assisted synthesis methods to efficiently produce various 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles. This methodology provides good yields and has broad applications in heterocyclic chemistry (Patil, Mascarenhas, Sharma, Roopan, & Roychowdhury, 2014).
5. Novel Selenylated Imidazo[1,2-a]pyridines for Chemotherapy
In cancer research, selenylated imidazo[1,2-a]pyridines derived from this compound have shown promise as anti-cancer agents, particularly in breast cancer chemotherapy. They exhibit high cytotoxicity and potential for tumor treatment (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).
Safety And Hazards
“Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFBWRUZMAHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672227 | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate | |
CAS RN |
342613-63-2 | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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